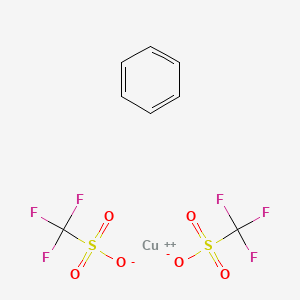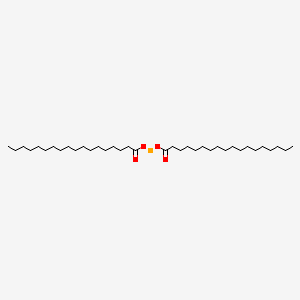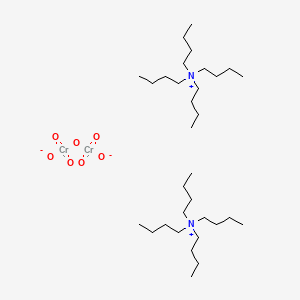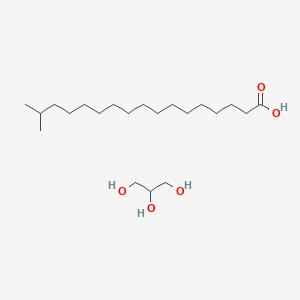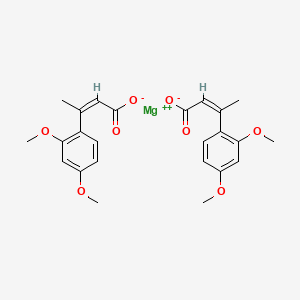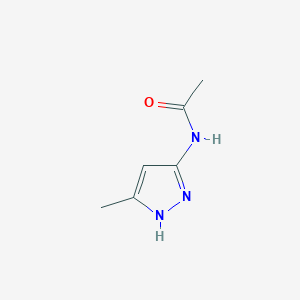
N-(5-methyl-1H-pyrazol-3-yl)acetamide
Übersicht
Beschreibung
N-(5-methyl-1H-pyrazol-3-yl)acetamide (NMPAA) is a compound with a wide range of applications in scientific research. It is a pyrazole-based molecule with a molecular weight of 153.17 g/mol and a melting point of 185-188°C. NMPAA is a white crystalline solid that is soluble in methanol and ethanol and insoluble in water. It has been studied for its potential uses in the fields of biochemistry and physiology, as well as its applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
-
Crystal Structure Analysis
- Field : Structural Chemistry
- Application : The compound is used in the study of crystal structures. The title molecule, C13H16N4O, adopts an angular conformation .
- Method : The study involves Hirshfeld surface analysis and density functional theory (DFT) at the B3LYP/ 6–311 G(d,p) level .
- Results : The optimized structure calculated using DFT is compared with the experimentally determined structure in the solid state. The calculated HOMO–LUMO energy gap is 5.0452 eV .
-
Pharmacological Applications
- Field : Medicinal Chemistry
- Application : The pyrazolyl-acetamide family, which includes N-(5-methyl-1H-pyrazol-3-yl)acetamide, is important in medicinal chemistry because of the wide range of pharmacological applications .
- Method : These compounds are synthesized and then biologically evaluated .
- Results : They have been found to have anti-inflammatory, antimicrobial, anticancer, and anti-amoebic properties. They also have antioxidant activity .
-
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators
- Field : Biochemistry
- Application : A series of N-(5-methyl-1H-pyrazol-3-yl)acetamide ethers have been discovered and characterized as GIRK channel activators .
- Method : The exact method of application or experimental procedure is not specified .
- Results : The results or outcomes obtained are not specified .
-
Androgen Receptor Antagonist
- Field : Oncology
- Application : Compounds bearing a similar structure to N-(5-methyl-1H-pyrazol-3-yl)acetamide have been explored for the treatment of prostate cancer .
- Method : The exact method of application or experimental procedure is not specified .
- Results : The results or outcomes obtained are not specified .
-
Coordination Complexes
- Field : Coordination Chemistry
- Application : Two mononuclear coordination complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1), namely [Cd(L1)2Cl2] (C1) and Cu(L1)2(C2H5OH)22 (C2) and one mononuclear complex Fe(L2)2(H2O)22·2H2O (C3), have been synthesized and characterized .
- Method : The exact method of application or experimental procedure is not specified .
- Results : The crystal packing analysis of C1, C2 and C3, revealed 1D and 2D supramolecular architectures, respectively, via various hydrogen bonding interactions . Furthermore, evaluation in vitro of the ligands and their metal complexes for their antibacterial activity against Escherichia coli (ATCC 4157), Pseudomonas aeruginosa (ATCC 27853), Staphylococcus aureus (ATCC 25923) and Streptococcus fasciens (ATCC 29212) strains of bacteria, revealed outstanding results compared to chloramphenicol, a well-known antibiotic, with a normalized minimum inhibitory concentration as low as 5 μg mL −1 .
-
Synthesis of Bioactive Chemicals
- Field : Organic Chemistry
- Application : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Method : The exact method of application or experimental procedure is not specified .
- Results : The results or outcomes obtained are not specified .
-
Antibacterial Activity
- Field : Medicinal Chemistry
- Application : Two mononuclear coordination complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1), namely [Cd(L1)2Cl2] (C1) and Cu(L1)2(C2H5OH)22 (C2) and one mononuclear complex Fe(L2)2(H2O)22·2H2O (C3), obtained after in situ oxidation of L1, have been synthesized and characterized . These complexes have shown outstanding antibacterial activity against Escherichia coli (ATCC 4157), Pseudomonas aeruginosa (ATCC 27853), Staphylococcus aureus (ATCC 25923) and Streptococcus fasciens (ATCC 29212) strains of bacteria .
- Method : The exact method of application or experimental procedure is not specified .
- Results : The results revealed outstanding results compared to chloramphenicol, a well-known antibiotic, with a normalized minimum inhibitory concentration as low as 5 μg mL −1 .
-
Nitrification Inhibitor
- Field : Agriculture
- Application : N-(5-methyl-1H-pyrazol-3-yl)acetamide (MPA) has been described as a nitrification inhibitor which is storage stable both in hydrolysis and in combination with urea .
- Method : The exact method of application or experimental procedure is not specified .
- Results : The results or outcomes obtained are not specified .
-
Synthesis of Bioactive Chemicals
- Field : Organic Chemistry
- Application : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Method : The exact method of application or experimental procedure is not specified .
- Results : The results or outcomes obtained are not specified .
Eigenschaften
IUPAC Name |
N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-6(9-8-4)7-5(2)10/h3H,1-2H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFRABHJXNJTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80412965 | |
| Record name | N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80412965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
CAS RN |
83725-05-7 | |
| Record name | N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80412965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


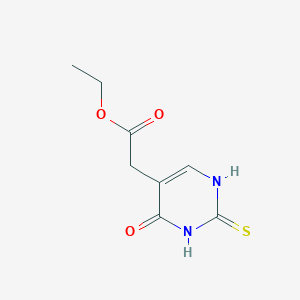
![5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B1588028.png)
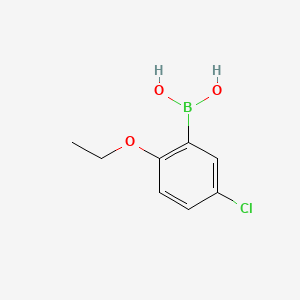
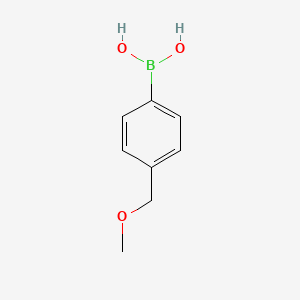
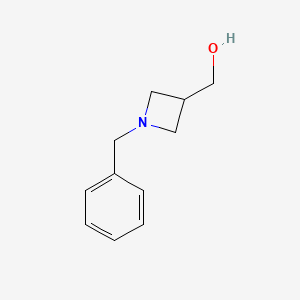
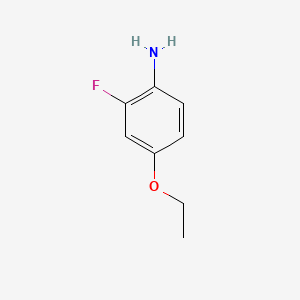
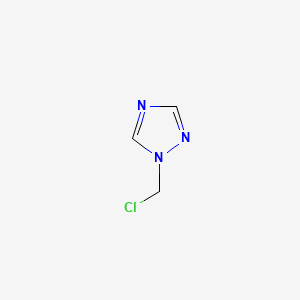
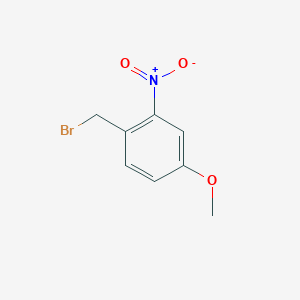
![2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1588039.png)
